molecular formula C15H19N5O3 B2462593 ethyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)amino)-4-oxobutanoate CAS No. 2034550-61-1

ethyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)amino)-4-oxobutanoate

Cat. No.: B2462593
CAS No.: 2034550-61-1
M. Wt: 317.349
InChI Key: AYWRQUSWTXXTJV-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a pyrazine substituent at the 3-position of the pyrazole ring, a methyl group at the 1-position, and a butanoate ester chain terminating in an oxo group and methylamino linkage.

Properties

IUPAC Name

ethyl 4-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methylamino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-3-23-15(22)5-4-14(21)18-9-11-8-12(19-20(11)2)13-10-16-6-7-17-13/h6-8,10H,3-5,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWRQUSWTXXTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC1=CC(=NN1C)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)amino)-4-oxobutanoate is a compound of interest due to its potential biological activities attributed to its pyrazole and oxobutanoate moieties. Pyrazole derivatives are widely recognized in medicinal chemistry for their diverse pharmacological profiles, including anti-inflammatory, antitumor, and antibacterial properties. This article discusses the biological activity of this specific compound, synthesizing available research findings and case studies.

Structural Characteristics

The compound features a complex structure that includes a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the pyrazole moiety is significant, as it is associated with a broad spectrum of biological activities, including:

  • Anti-inflammatory : Pyrazole derivatives often exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Antitumor : Certain pyrazole compounds have shown promise in cancer therapy.
  • Antibacterial : The ability to combat bacterial infections is another notable feature.

Pharmacological Activities

The biological activities of this compound can be categorized as follows:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, compounds similar to this compound have demonstrated significant anti-inflammatory effects in various assays.

2. Antitumor Activity

Studies have highlighted the potential of pyrazole-based compounds in cancer treatment. For example, the incorporation of specific substituents on the pyrazole ring has been shown to enhance the cytotoxicity against cancer cell lines.

3. Antibacterial Activity

The antibacterial properties of pyrazole derivatives have been documented in several studies. This compound may exhibit similar activities against pathogenic bacteria.

Case Studies and Research Findings

StudyFindings
Adnan & Tarek (2004)Identified antifungal and antitumor activities in various pyrazole derivatives, suggesting potential applications in treating infections and cancers.
Ashraf et al. (2003)Reported on the antiangiogenic properties of certain pyrazole compounds, indicating their role in inhibiting tumor growth by blocking blood vessel formation.
Recent Synthesis StudiesNew synthetic pathways for pyrazole derivatives have been developed, enhancing their biological activity profiles and pharmacokinetic properties.

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory pathways.
  • Receptor Interaction : Docking studies suggest that these compounds may interact with specific receptors, modulating signaling pathways related to pain and inflammation.
  • Cellular Uptake : The lipophilicity of the compound facilitates its absorption into cells, enhancing its therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

4-(Methyl((1-Methyl-1H-Pyrazol-5-yl)Methyl)Amino)-4-Oxobut-2-Enoic Acid (CAS: 1006334-17-3)
  • Structure: Differs by replacing pyrazine with a simple methyl group and introducing a conjugated double bond (but-2-enoic acid).
  • Properties : The unsaturated chain may enhance rigidity and influence solubility (acidic vs. ester in the target compound). Molecular weight is 223.23 g/mol, smaller than the target compound due to the absence of pyrazine .
5-[(1-Ethyl-1H-Pyrazol-3-YL)Amino]-5-Oxopentanoic Acid (CAS: 1006470-46-7)
  • Structure: Features a pentanoic acid chain and an ethyl-substituted pyrazole.
  • Comparison: The longer carbon chain (pentanoate vs. butanoate) and ethyl group may alter pharmacokinetics, such as membrane permeability or metabolic stability .
Ethyl 4-[5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-YL]Butanoate (CAS: 1170658-04-4)
  • Structure: Replaces the pyrazine and methylamino groups with trifluoromethyl and methyl substituents.
  • Impact : The electron-withdrawing trifluoromethyl group could enhance metabolic resistance compared to the pyrazine-containing target compound .

Functional Group Modifications

3-[[[5-(Aminocarbonyl)-1-Methyl-3-Propyl-1H-Pyrazol-4-YL]Amino]Carbonyl]-4-Propoxybenzene (CAS: 139756-04-0)
  • Structure : Incorporates a benzamide linkage and propyl substituents.
4-[(Ethoxyimino)(Phenyl)Methyl]-5-Methyl-2-Phenyl-1H-Pyrazol-3(2H)-One
  • Structure: Contains an ethoxyimino-phenyl group and a pyrazolone core.

Pharmacological and Physicochemical Properties

Antimicrobial Activity
  • reports antimicrobial activity for pyrazole-thiazole hybrids, suggesting that the pyrazine substituent in the target compound could enhance activity against Gram-negative bacteria due to improved membrane penetration .
Solubility and Stability
  • The ethyl ester in the target compound likely improves lipid solubility compared to carboxylic acid analogs (e.g., CAS: 1006470-46-7) but may reduce hydrolytic stability relative to amide derivatives (e.g., CAS: 139756-04-0) .

Tabulated Comparison of Key Compounds

Compound (CAS) Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Pyrazole + Pyrazine Ethyl butanoate, methylamino ~305 (estimated) Ester, amide
1006334-17-3 Pyrazole Methyl, but-2-enoic acid 223.23 Carboxylic acid, enoate
1006470-46-7 Pyrazole Ethyl, pentanoic acid ~240 (estimated) Carboxylic acid, amide
1170658-04-4 Pyrazole Trifluoromethyl, ethyl butanoate ~280 (estimated) Ester, CF3
139756-04-0 Pyrazole + Benzene Propyl, propoxybenzamide 352.41 Amide, aryl

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